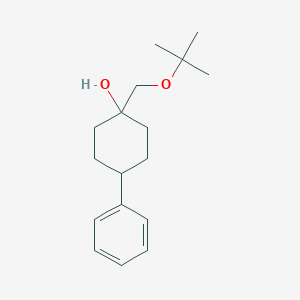
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and chlorophenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole typically involves metal-catalyzed reactions. One common method includes the addition of 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using a rhodium catalyst with excellent functional group compatibility . The reaction conditions often require precise temperature control and the use of specific ligands to achieve high yields and enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter systems, influencing the release and uptake of monoamines such as serotonin, dopamine, and noradrenaline . The exact pathways and molecular targets are still under investigation, but its structure suggests it could modulate the activity of enzymes or receptors involved in these systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. Examples are:
- 1-(4-Chlorophenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole
- 4-(4-Chlorophenyl)-1H-1,2,4-triazole
Uniqueness
What sets 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole apart is its specific combination of a triazole ring with a but-3-yn-1-yl group and chlorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
88557-73-7 |
|---|---|
Formule moléculaire |
C18H13Cl2N3 |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
4-[1,1-bis(4-chlorophenyl)but-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H13Cl2N3/c1-2-11-18(23-12-21-22-13-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2 |
Clé InChI |
SCVXJXCRXPABSM-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


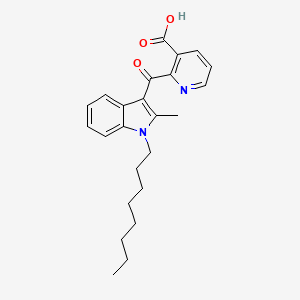
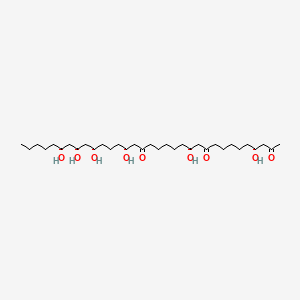

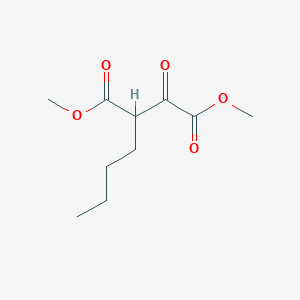
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)


![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
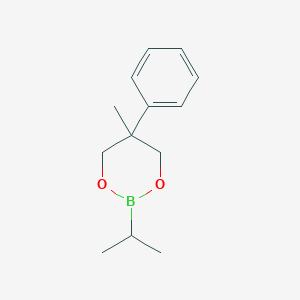
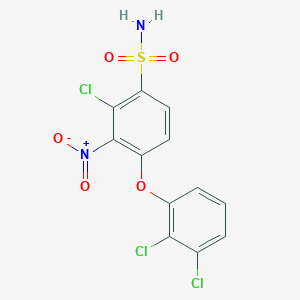
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
